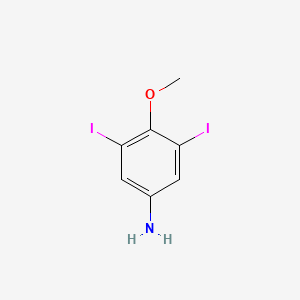

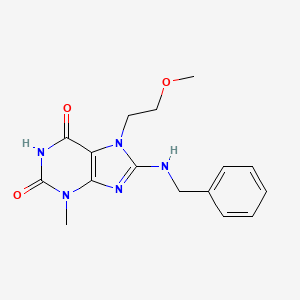

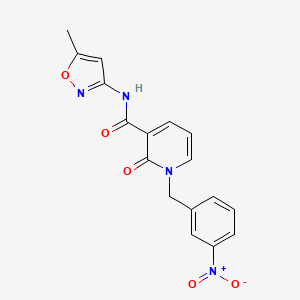

![molecular formula C13H11NO2S B3009688 3-methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione CAS No. 366824-34-2](/img/structure/B3009688.png)

3-methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolidine-2,4-diones are a class of compounds that have garnered significant interest due to their broad spectrum of biological activities, including antiproliferative, antidiabetic, and hypolipidemic effects. These compounds are characterized by a core thiazolidinedione structure, which can be modified with various substituents to enhance or modify their biological properties .

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives typically involves the condensation of different substituted aromatic sulfonyl chlorides or alkyl halides with a thiazolidinedione core. For instance, novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives have been synthesized and characterized by techniques such as 1H NMR, LC/MS, FTIR, and elemental analyses . Similarly, other derivatives have been prepared by direct acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with various acyl chlorides .

Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-dione derivatives is crucial for their biological activity. Structural determinations are often carried out using spectroscopic methods such as 1H NMR, 13C NMR, IR, MS, and in some cases, 15N NMR. Single-crystal X-ray diffraction data have also been used to confirm the structures of some compounds . The presence of specific substituents and their positions on the aromatic ring are found to be significant for the activity of these molecules .

Chemical Reactions Analysis

Thiazolidine-2,4-diones undergo various chemical reactions, including condensation with aromatic 1,2-diamines, which leads to the formation of isomeric products whose structures can be elucidated using 2D z-gradient selected 1H, 15N HMBC spectra . The alkaline hydrolysis of these compounds has been studied, revealing insights into the reaction kinetics and pathways . Additionally, reactions with isothiocyanates have been explored, providing access to novel spiro-linked and imidazoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine-2,4-dione derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups on the aromatic ring can significantly affect the compound's reactivity and stability. The antiproliferative activity of these compounds has been linked to specific substituents, such as the nitro group, which enhances their efficacy against various carcinoma cell lines . Furthermore, the acidic thiazolidine-2,4-dione ring is essential for the hypoglycemic and hypolipidemic activities observed in some derivatives . The rate of hydrolysis and addition reactions of these compounds is also dependent on the nature of the substituents present .

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of N-confused Porphyrin Derivatives : The compound 3-methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione can react with other active methylene compounds to afford novel types of N-confused porphyrin derivatives, which is significant for organic chemistry research (Li et al., 2011).

Chemoselective Reactions : The compound shows chemoselectivity in its reactions, such as with diazomethane, leading to the formation of various derivatives. This property is crucial for developing specific chemical syntheses (Seyfried et al., 2009).

Biological Activities

Antimicrobial Activity : Certain derivatives of this compound demonstrate significant antimicrobial activity, especially against gram-positive bacteria, which is important for developing new antibiotics (Prakash et al., 2011).

Inhibition of Cancer Cell Proliferation : Some derivatives have been identified as inhibitors of cell proliferation pathways, showing potential as anticancer agents (Li et al., 2010).

Industrial Applications

- Corrosion Inhibition : Research indicates that thiazolidinedione derivatives, related to the compound , are effective as corrosion inhibitors for mild steel in acidic solutions. This application is significant for materials science and engineering (Yadav et al., 2015).

properties

IUPAC Name |

(5Z)-3-methyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c1-14-12(15)11(17-13(14)16)9-5-8-10-6-3-2-4-7-10/h2-9H,1H3/b8-5+,11-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXHINBGLNQNOR-PAUBHIBZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C/C=C/C2=CC=CC=C2)/SC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

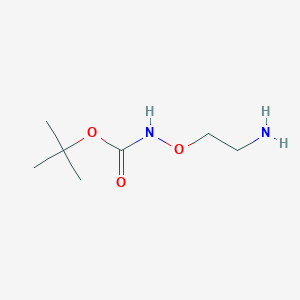

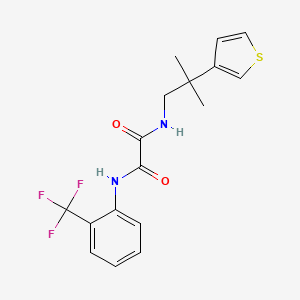

![7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3009615.png)

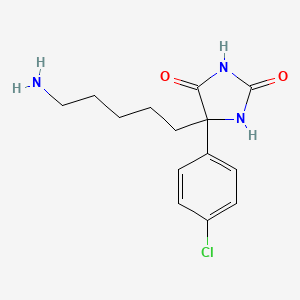

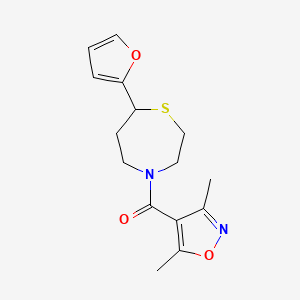

![1-(4-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B3009616.png)

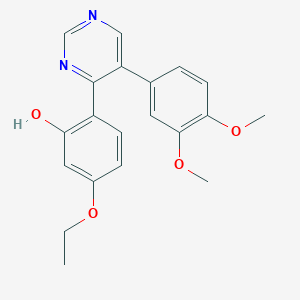

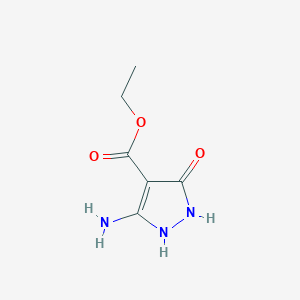

![ethyl [4-({2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B3009619.png)

![N-({3-[4-(tert-butyl)phenyl]-4-isoxazolyl}methyl)-5-chloro-6-ethyl-4-pyrimidinamine](/img/structure/B3009622.png)

![1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B3009626.png)